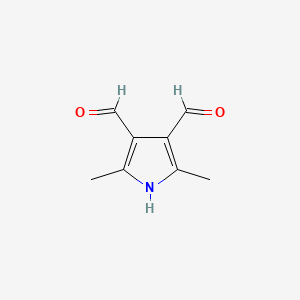

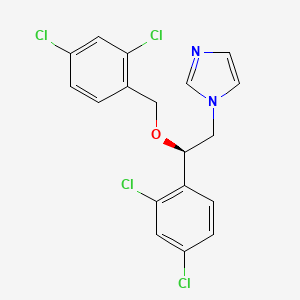

![molecular formula C46H53N7O8 B1225704 (6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid CAS No. 115756-35-9](/img/structure/B1225704.png)

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid” is a combination of two distinct chemical entities: dihydroergocristine and 5-hydroxytryptophan. Dihydroergocristine is a semisynthetic ergot alkaloid, part of the ergoloid mixture products, and is used to delay progressive mental decline in conditions like Alzheimer’s disease . 5-hydroxytryptophan is a naturally occurring amino acid and chemical precursor in the biosynthesis of serotonin, a neurotransmitter that plays a key role in mood regulation . This combination has been studied for its potential therapeutic effects, particularly in the treatment of depression and cognitive decline .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of dihydroergocristine involves the hydrogenation of ergocristine, an ergot alkaloid, under specific conditions. The process typically requires a hydrogenation catalyst such as palladium on carbon and is carried out under a hydrogen atmosphere at elevated pressures and temperatures .

5-hydroxytryptophan is produced through the hydroxylation of tryptophan, a process catalyzed by the enzyme tryptophan hydroxylase. This reaction requires molecular oxygen and tetrahydrobiopterin as cofactors .

Industrial Production Methods

Industrial production of dihydroergocristine involves large-scale hydrogenation processes, utilizing high-pressure reactors and continuous flow systems to ensure efficient conversion of ergocristine to dihydroergocristine . For 5-hydroxytryptophan, microbial fermentation using genetically engineered strains of Escherichia coli has been developed to enhance production yields .

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: Dihydroergocristine can undergo oxidation reactions, particularly at the nitrogen atoms in its structure, leading to the formation of N-oxides.

Reduction: The hydrogenation process used in its synthesis is a key reduction reaction.

Substitution: Both dihydroergocristine and 5-hydroxytryptophan can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

Substitution: Reagents such as halogens and nucleophiles are used under various conditions depending on the desired substitution.

Major Products Formed

Oxidation: Formation of N-oxides and other oxidized derivatives.

Reduction: Conversion of ergocristine to dihydroergocristine.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In chemistry, the combination of dihydroergocristine and 5-hydroxytryptophan is studied for its unique properties and potential applications in synthetic organic chemistry. The ability to modify the ergot alkaloid structure through various chemical reactions makes it a valuable compound for research.

Biology

Biologically, 5-hydroxytryptophan is a precursor to serotonin and melatonin, making it crucial in studies related to neurotransmitter synthesis and regulation . Dihydroergocristine’s role in cognitive function and vascular health is also a significant area of research .

Medicine

Medically, this combination has been explored for its potential in treating depression and cognitive decline. Clinical trials have shown improvements in depressive symptoms and cognitive performance in elderly patients treated with this combination .

Industry

In the pharmaceutical industry, the production and formulation of this combination are of interest for developing new therapeutic agents. The ability to produce these compounds efficiently and at scale is crucial for their commercial viability .

Mécanisme D'action

The mechanism of action of dihydroergocristine involves its interaction with serotonin, dopamine, and adrenergic receptors. It acts as a noncompetitive antagonist at serotonin receptors and has partial agonist/antagonist activity at dopaminergic and adrenergic receptors . In Alzheimer’s disease, it inhibits γ-secretase, an enzyme involved in the production of amyloid-beta peptides .

5-hydroxytryptophan is converted to serotonin in the brain, where it exerts its effects by binding to serotonin receptors and modulating neurotransmission .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dihydroergocryptine: Another ergot alkaloid with similar pharmacological properties, used in the treatment of Parkinson’s disease.

Ergoloid Mesylates: A mixture of ergot alkaloids used for cognitive enhancement and treatment of dementia.

Tryptophan: The precursor to 5-hydroxytryptophan, used in the synthesis of serotonin.

Uniqueness

The combination of dihydroergocristine and 5-hydroxytryptophan is unique due to its dual action on cognitive function and mood regulation. While dihydroergocristine targets vascular and cognitive pathways, 5-hydroxytryptophan directly influences serotonin levels, providing a multifaceted approach to treatment .

Propriétés

Numéro CAS |

115756-35-9 |

|---|---|

Formule moléculaire |

C46H53N7O8 |

Poids moléculaire |

832 g/mol |

Nom IUPAC |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C35H41N5O5.C11H12N2O3/c1-20(2)34(37-31(41)23-16-25-24-11-7-12-26-30(24)22(18-36-26)17-27(25)38(3)19-23)33(43)40-28(15-21-9-5-4-6-10-21)32(42)39-14-8-13-29(39)35(40,44)45-34;12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10/h4-7,9-12,18,20,23,25,27-29,36,44H,8,13-17,19H2,1-3H3,(H,37,41);1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t23-,25-,27-,28+,29+,34-,35+;9-/m10/s1 |

Clé InChI |

HKTRYYJVIHMVPD-KMIRMHMASA-N |

SMILES |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |

SMILES isomérique |

CC(C)[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C.C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N |

SMILES canonique |

CC(C)C1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C.C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N |

Synonymes |

P 3007 P-3007 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

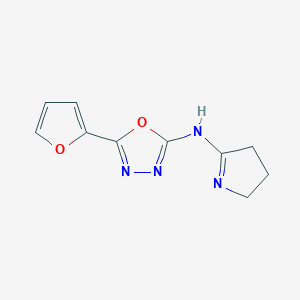

![N-(1H-benzimidazol-2-yl)-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1225625.png)

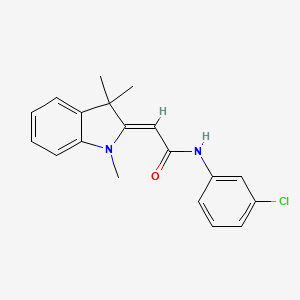

![1-(2-Furyl)-3-[(2-phenoxyphenyl)amino]-2-propen-1-one](/img/structure/B1225626.png)

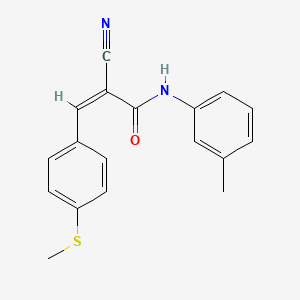

![2-[(4-Methylphenyl)-oxomethyl]benzoic acid [2-(3-nitroanilino)-2-oxoethyl] ester](/img/structure/B1225630.png)

![2-(4-chlorophenyl)-N-[4-(difluoromethylthio)phenyl]acetamide](/img/structure/B1225632.png)

![1-(2-Benzofuranyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B1225633.png)

![3-(Diethylsulfamoyl)benzoic acid [2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] ester](/img/structure/B1225634.png)

![4-methyl-N-[4-(2-methyl-4-thiazolyl)phenyl]benzamide](/img/structure/B1225637.png)

![diethyl 5-[[2-(furan-2-carbonylamino)benzoyl]oxymethyl]-3-methyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B1225638.png)

![N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B1225641.png)